3-Undecanol, (S)-
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Overview
Description
3-Undecanol, (S)-, also known as (S)-3-Undecanol or (S)-Undecan-3-ol, is a secondary alcohol with the chemical formula C₁₁H₂₄O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is characterized by its linear carbon chain of eleven carbons with a hydroxyl group (-OH) attached to the third carbon atom, making it a secondary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Undecanol, (S)-, can be synthesized through various methods. One common approach involves the reduction of undecanal, the corresponding aldehyde, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, 3-Undecanol, (S)-, can be produced through the hydrogenation of undecenoic acid or its esters. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
3-Undecanol, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 3-undecanone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form undecane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 3-undecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (CH₂Cl₂).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-Undecanone
Reduction: Undecane
Substitution: 3-Undecyl chloride
Scientific Research Applications
3-Undecanol, (S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies suggest it may influence cellular processes, such as membrane fluidity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential antimicrobial properties against bacteria and fungi.
Industry: It is used in the development of new materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Undecanol, (S)-, involves its interaction with cell membranes. As a secondary alcohol, it can alter the fluidity of cell membranes, impacting various cellular functions. It may also interact with cell signaling pathways, although the exact mechanisms remain under investigation . Additionally, its antifungal activity is thought to be mediated by its ability to disrupt the native membrane-associated function of integral proteins .
Comparison with Similar Compounds
3-Undecanol, (S)-, can be compared with other aliphatic alcohols such as:
Decanol (C₁₀H₂₂O): Similar in structure but with a shorter carbon chain.
Dodecanol (C₁₂H₂₆O): Has a longer carbon chain and is more effective as a fungistatic agent but does not exhibit fungicidal activity.
The uniqueness of 3-Undecanol, (S)-, lies in its specific chiral configuration and its potent antifungal properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H24O |
---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
(3S)-undecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-7-8-9-10-11(12)4-2/h11-12H,3-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
HCARCYFXWDRVBZ-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCC[C@H](CC)O |
Canonical SMILES |
CCCCCCCCC(CC)O |
Origin of Product |
United States |
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